molecular formula C8H5NO3 B133585 Isatoic anhydride CAS No. 118-48-9

Isatoic anhydride

Cat. No. B133585
Key on ui cas rn: 118-48-9
M. Wt: 163.13 g/mol
InChI Key: TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Patent
US06660856B2

Procedure details

This invention provides a very short route for efficient synthesis of PBD analogues, e.g. DC-81. The synthesis starts with the reaction of a substituted 2-amino benzoic acid with triphosgene in THF under reflux to form an isatoic anhydride compound, which is subsequently coupled with a substituted or unsubstituted L-proline compound in DMSO to produce a dilactam compound, followed by reaction with MOMCl. The resulting compound is then subjected to a reduction reaction in the presence of lithium borohydride (LiBH4).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-amino benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[C:7]2C(N3[C@H](C=[N:17][C:6]2=[CH:5][C:4]=1O)CCC3)=O.ClC(Cl)(O[C:23](=[O:29])[O:24][C:25](Cl)(Cl)Cl)Cl.C1C[O:34]CC1>>[C:5]12[C:6](=[CH:7][CH:8]=[CH:3][CH:4]=1)[NH:17][C:25](=[O:34])[O:24][C:23]2=[O:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)O
Step Two
Name
substituted 2-amino benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This invention provides a very short route
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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